molecular formula C20H24N4O4 B4053062 6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B4053062
M. Wt: 384.4 g/mol
InChI Key: VCIGPVAMUDRVOP-UHFFFAOYSA-N
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Description

6,6-Dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a tricyclic heterocyclic compound featuring a triazoloquinazolinone core substituted with a 3,4,5-trimethoxyphenyl group. The compound’s structure includes a fused triazole ring, contributing to its rigidity and metabolic stability.

Properties

IUPAC Name

6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-20(2)8-12-16(13(25)9-20)17(24-19(23-12)21-10-22-24)11-6-14(26-3)18(28-5)15(7-11)27-4/h6-7,10,17H,8-9H2,1-5H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIGPVAMUDRVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC=N3)N2)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,6-Dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a triazole ring fused with a quinazoline moiety and multiple methoxy groups on the phenyl ring. Such structural characteristics suggest significant pharmacological properties that warrant further exploration.

Chemical Structure

The molecular formula of this compound is C20H24N4O4C_{20}H_{24}N_{4}O_{4} with a molecular weight of approximately 372.43 g/mol. The presence of the triazole and quinazoline rings along with methoxy substitutions enhances its solubility and biological interactions.

Anticancer Properties

Research indicates that compounds within the triazoloquinazolinone class exhibit notable antiproliferative and anticancer activities. Specific studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines:

Cell LineCompound ConcentrationObserved Effect
MCF7 (Breast Cancer)10 µMSignificant reduction in cell viability
A549 (Lung Cancer)5 µMInduction of apoptosis

The mechanism of action is believed to involve cell cycle arrest and apoptosis through the activation of caspase pathways.

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains. In vitro studies have reported:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest potential applications in treating infections caused by resistant strains.

Anti-inflammatory Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes involved in cell proliferation and survival pathways.

Study 1: Anticancer Activity

A recent study explored the anticancer effects of this compound on MCF7 and A549 cells. The results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, derivatives of triazoloquinazolinones were tested against multi-drug resistant bacteria. The results showed promising activity against Staphylococcus aureus, highlighting the potential for development into therapeutic agents.

Comparison with Similar Compounds

Trends :

  • Polar Surface Area : The nitro group in 4-nitrophenyl derivatives raises polarity, while methoxy groups balance hydrophobicity and hydrogen-bonding capacity .

Key Findings :

  • Catalyst Efficiency : NGPU () and p-TSA () enable rapid, high-yielding syntheses under mild conditions, outperforming traditional catalysts like InCl₃ () or boric acid .
  • Solvent-Free vs. Solvent-Based : Solvent-free methods reduce environmental impact and purification steps, as seen in the tetrazoloquinazoline synthesis () .

Structural and Spectroscopic Comparisons

  • IR/NMR Profiles : The target compound’s trimethoxyphenyl group would show distinct C-O stretching (~1250 cm⁻¹) and aromatic proton signals (δ ~6.8–7.2 ppm), differing from nitro (δ ~8.0 ppm) or hydroxyl (δ ~11.3 ppm) analogs .
  • Crystallinity : Dimethyl groups at the 6-position (as in ) enhance crystallinity, aiding purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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